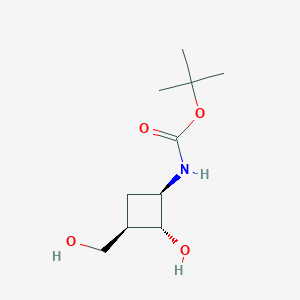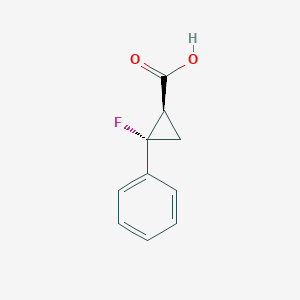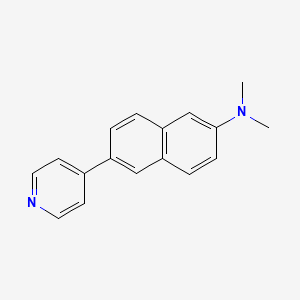
(2R,3S,4S,5S,6S)-2-(Hydroxymethyl)-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4S,5S,6S)-2-(Hydroxymethyl)-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by a tetrahydropyran ring substituted with a naphthalen-1-yloxy group and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a protected form of glucose or a similar sugar derivative.
Formation of Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring.
Introduction of Naphthalen-1-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with naphthalen-1-ol under basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound with free hydroxyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for scale-up, focusing on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds (e.g., aldehydes or ketones) using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: TsCl, MsCl (methanesulfonyl chloride), followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers, esters, or amines.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Medicine
Anticancer Research: Studied for its potential anticancer properties.
Antimicrobial Activity: Evaluated for its ability to act against various microbial pathogens.
Industry
Material Science:
Properties
Molecular Formula |
C16H18O6 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |
InChI Key |
CVAOQMBKGUKOIZ-RBGFHDKUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



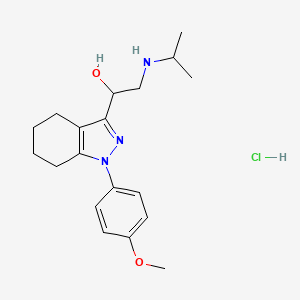
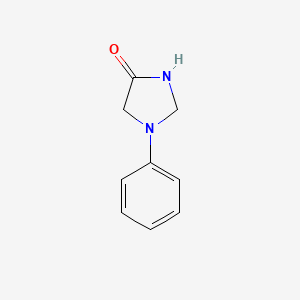

![cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B12825276.png)
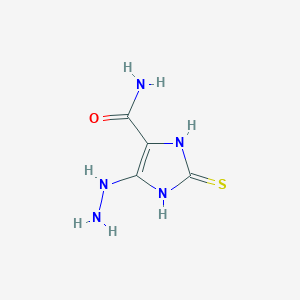

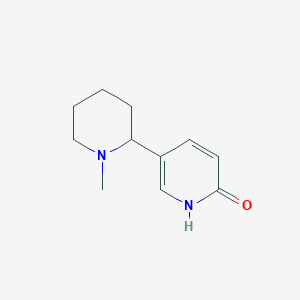
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
